2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a dimethylpyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under mild conditions.
Introduction of the chlorophenyl group: This step involves the coupling of the oxadiazole intermediate with a chlorophenyl derivative using a suitable catalyst.
Formation of the dimethylpyridinone moiety: This can be synthesized by cyclization of a suitable precursor in the presence of a base.
Final coupling: The final step involves coupling the dimethylpyridinone intermediate with the oxadiazole-chlorophenyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide
- 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide lies in its specific combination of functional groups, which may confer unique biological activity or physical properties compared to similar compounds. For instance, the presence of the chlorophenyl group may enhance its binding affinity to certain molecular targets compared to its bromophenyl or fluorophenyl analogs.
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-15-11-16(2)30(14-21(31)27-13-18-7-4-5-10-20(18)33-3)25(32)22(15)24-28-23(29-34-24)17-8-6-9-19(26)12-17/h4-12H,13-14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBRCHXEEGJRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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